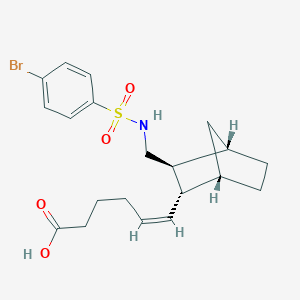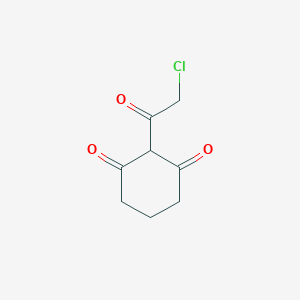
2-(Chloroacetyl)cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloroacetyl)cyclohexane-1,3-dione, also known as Cl3CCD, is an organic compound with a molecular formula of C8H9ClO3. It is a yellowish crystalline powder that is commonly used as a reagent in organic synthesis. Cl3CCD is a versatile compound that can undergo various chemical reactions, making it a popular choice for many researchers in the field of organic chemistry.
作用机制
The mechanism of action of 2-(Chloroacetyl)cyclohexane-1,3-dione involves the formation of a Michael adduct with nucleophiles. The reaction occurs through the attack of the nucleophile on the carbonyl carbon of 2-(Chloroacetyl)cyclohexane-1,3-dione, resulting in the formation of an intermediate. The intermediate then undergoes various chemical reactions, leading to the formation of the desired product.
生化和生理效应
There is limited information available on the biochemical and physiological effects of 2-(Chloroacetyl)cyclohexane-1,3-dione. However, it has been reported that 2-(Chloroacetyl)cyclohexane-1,3-dione can act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property of 2-(Chloroacetyl)cyclohexane-1,3-dione makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 2-(Chloroacetyl)cyclohexane-1,3-dione is its versatility in organic synthesis. It can be used as a starting material for the synthesis of various compounds, making it a popular choice for many researchers. However, 2-(Chloroacetyl)cyclohexane-1,3-dione is a toxic and hazardous compound that requires careful handling. It can also be expensive and difficult to obtain, limiting its use in some laboratories.
未来方向
There are several future directions for the research on 2-(Chloroacetyl)cyclohexane-1,3-dione. One potential area of research is the development of new synthetic methods using 2-(Chloroacetyl)cyclohexane-1,3-dione as a reagent. Another area of research is the investigation of the biochemical and physiological effects of 2-(Chloroacetyl)cyclohexane-1,3-dione, particularly its potential as a drug candidate for the treatment of Alzheimer's disease. Finally, the development of safer and more efficient methods for the synthesis and handling of 2-(Chloroacetyl)cyclohexane-1,3-dione could also be an area of future research.
合成方法
2-(Chloroacetyl)cyclohexane-1,3-dione can be synthesized through the reaction of chloroacetyl chloride with cyclohexane-1,3-dione in the presence of a base. The reaction results in the formation of 2-(Chloroacetyl)cyclohexane-1,3-dione and hydrochloric acid. The reaction can be carried out in various solvents such as dichloromethane, chloroform, and ethyl acetate.
科学研究应用
2-(Chloroacetyl)cyclohexane-1,3-dione has been widely used in the field of organic synthesis. It can be used as a starting material for the synthesis of various compounds such as pyrazoles, pyrimidines, and pyridines. 2-(Chloroacetyl)cyclohexane-1,3-dione has also been used in the synthesis of chiral ligands and catalysts for asymmetric synthesis. In addition, 2-(Chloroacetyl)cyclohexane-1,3-dione has been used as a reagent in the synthesis of natural products and pharmaceuticals.
属性
CAS 编号 |
133329-16-5 |
|---|---|
产品名称 |
2-(Chloroacetyl)cyclohexane-1,3-dione |
分子式 |
C8H9ClO3 |
分子量 |
188.61 g/mol |
IUPAC 名称 |
2-(2-chloroacetyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C8H9ClO3/c9-4-7(12)8-5(10)2-1-3-6(8)11/h8H,1-4H2 |
InChI 键 |
WOUFYJJPDXUZFG-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(C(=O)C1)C(=O)CCl |
规范 SMILES |
C1CC(=O)C(C(=O)C1)C(=O)CCl |
同义词 |
1,3-Cyclohexanedione, 2-(chloroacetyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B148327.png)
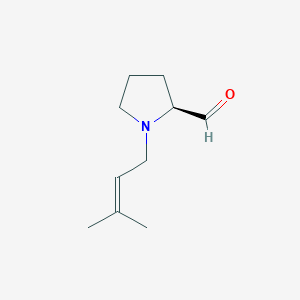
![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(4-methyl-1-oxopentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B148337.png)
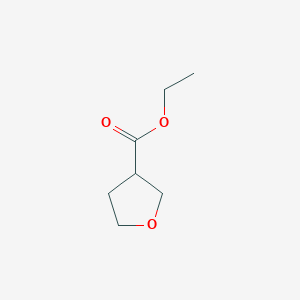
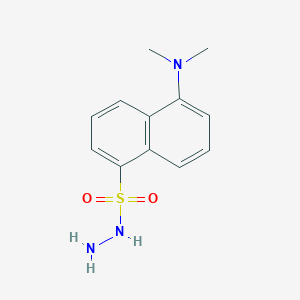
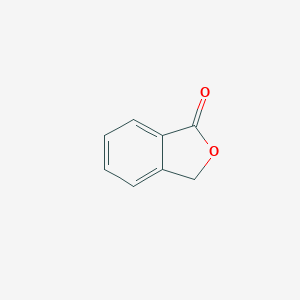
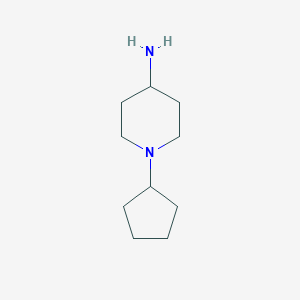
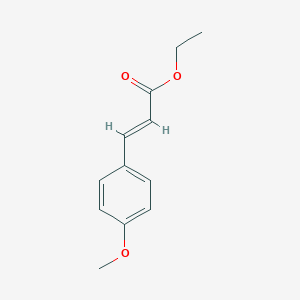
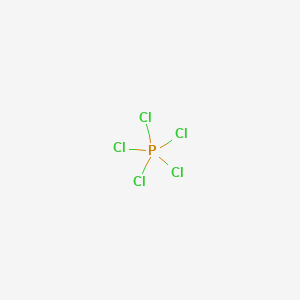
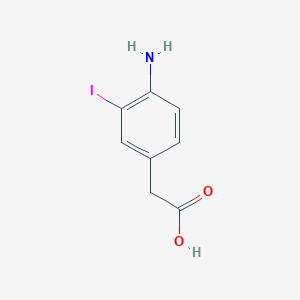
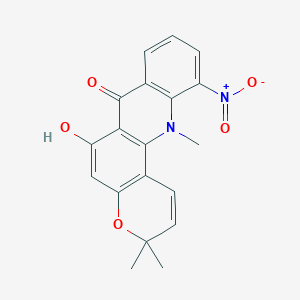
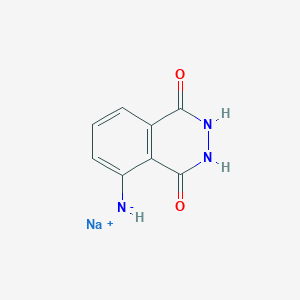
![(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B148390.png)
